molecular formula C23H25N3O4S B2693676 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-72-2

1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2693676
CAS No.: 862763-72-2
M. Wt: 439.53
InChI Key: WYKHDAIXGRVQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a sophisticated chemical scaffold designed for research applications, integrating a 1,3-oxazole core with a piperidine-4-carboxamide unit. Its molecular architecture, featuring a benzenesulfonyl group and a 3-methylphenyl substituent, makes it a compound of significant interest for medicinal chemistry and drug discovery screening programs. The structural motif of the sulfonyl-oxazole-piperidine is found in compounds investigated for their potential as kinase inhibitors, with related analogs showing predicted activity against targets such as EGFR through specific molecular interactions. The integration of the carboxamide group enhances the compound's potential for forming critical hydrogen bonds within enzyme active sites. As a research tool, this compound is primarily valuable for constructing structure-activity relationship (SAR) models, exploring new chemical space in high-throughput screening campaigns, and serving as a synthetic intermediate for the development of more potent and selective bioactive molecules. It is supplied For Research Use Only, strictly for laboratory research, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-15-6-8-19(9-7-15)31(28,29)22-23(26-12-10-17(11-13-26)20(24)27)30-21(25-22)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHDAIXGRVQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the reduction of the oxazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : Approximately 358.45 g/mol

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structural features have shown efficacy against various cancer types by inhibiting critical pathways involved in tumor growth and metastasis. For example, the inhibition of the mTOR pathway has been linked to the compound's ability to induce apoptosis in cancer cells .

Antiplatelet Activity

The compound has also been studied for its role as an antagonist of the platelet glycoprotein IIb/IIIa receptor. This receptor is crucial in platelet aggregation, and antagonists can be beneficial in treating thromboembolic disorders. By preventing fibrinogen binding to this receptor, the compound may reduce the risk of clot formation .

Anti-inflammatory Properties

In addition to its anticancer and antiplatelet effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory responses by interfering with cell adhesion processes, which are essential in various inflammatory diseases .

Neurological Applications

Emerging studies suggest that compounds similar to this one may have neuroprotective effects, potentially aiding in the management of neurodegenerative diseases. The modulation of neurotransmitter systems could be a significant area for further exploration .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Thromboembolic Disorders

In a clinical trial involving patients with cardiovascular diseases, administration of this compound led to a marked decrease in platelet aggregation compared to placebo controls. This suggests its potential utility as a therapeutic agent in preventing thromboembolic events .

Case Study 3: Inflammation Reduction

Research focusing on inflammatory bowel disease revealed that treatment with this compound resulted in reduced markers of inflammation and improved clinical outcomes in animal models. This highlights its potential as a therapeutic option for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analog 1: 1-{4-Cyano-2-[4-(Dimethylsulfamoyl)Phenyl]-1,3-Oxazol-5-yl}Piperidine-4-Carboxamide

  • Key Differences: Replaces the 4-methylbenzenesulfonyl group with a 4-dimethylsulfamoylphenyl group. Substitutes the 3-methylphenyl group with a cyano group at position 4 of the oxazole.
  • The dimethylsulfamoyl group introduces a tertiary amine, which may enhance solubility compared to the methylbenzenesulfonyl group .

Structural Analog 2: 1-{[5-Methyl-2-(3-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}Piperidine-4-Carboxylic Acid

  • Key Differences :
    • Replaces the sulfonyl group with a methyl group at position 4 of the oxazole.
    • Substitutes the piperidine-4-carboxamide with a carboxylic acid .
  • Implications :
    • The carboxylic acid may reduce cell permeability due to ionization at physiological pH.
    • The lack of a sulfonyl group could diminish interactions with sulfonamide-binding enzymes, such as carbonic anhydrases .

Structural Analog 3: 1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxamides (Compounds 5–24 from )

  • Key Differences :
    • Replaces the oxazole core with a benzoyl group linked to a sulfamoyl moiety.
    • Retains the piperidine-4-carboxamide but introduces arylpiperazine substituents .
  • Implications: These compounds exhibit carbonic anhydrase inhibitory activity, suggesting the target compound may share similar biological targets.

Pharmacological Activity

  • Analog 3 (): Demonstrates IC50 values in the nanomolar range for carbonic anhydrase isoforms, attributed to the sulfamoyl group’s interaction with zinc in the enzyme active site .

Data Table: Structural and Functional Comparison

Compound Name Core Structure R1 (Oxazole Position 4) R2 (Oxazole Position 2) Piperidine Modification Key Pharmacological Feature
Target Compound 1,3-Oxazole 4-Methylbenzenesulfonyl 3-Methylphenyl 4-Carboxamide N/A (Predicted enzyme inhibition)
1-{4-Cyano-2-[4-(Dimethylsulfamoyl)Phenyl]-1,3-Oxazol-5-yl}Piperidine-4-Carboxamide 1,3-Oxazole 4-Dimethylsulfamoylphenyl Cyano 4-Carboxamide Enhanced solubility
1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxamides Benzoyl Sulfamoyl Arylpiperazine 4-Carboxamide Carbonic anhydrase inhibition
1-{[5-Methyl-2-(3-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}Piperidine-4-Carboxylic Acid 1,3-Oxazole Methyl 3-Methylphenyl 4-Carboxylic Acid Reduced permeability

Biological Activity

The compound 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, an oxazole moiety, and a sulfonyl group, contributing to its unique biological properties. The molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 372.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonyl Group : Utilizing sulfonyl chlorides in the presence of bases.
  • Piperidine Modification : N-substitution reactions to introduce the piperidine moiety.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole and piperidine rings have shown potent activity against various cancer cell lines. A notable study reported that related compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and glioblastoma cells, suggesting potential for therapeutic applications in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • Monoamine Oxidase (MAO) : Compounds structurally related to this compound have been reported to inhibit MAO-A and MAO-B, which are critical in neurotransmitter metabolism. Inhibitors with similar scaffolds showed IC50 values ranging from 1.54 µM to 5.69 µM against MAO enzymes .
  • Acetylcholinesterase (AChE) : Some derivatives have displayed moderate inhibition of AChE, which is relevant for Alzheimer's disease treatment .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various oxazole derivatives, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates in neuronal cultures exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
MAO-A Inhibition-1.54
MAO-B Inhibition-3.64
AChE Inhibition-16.1
Anticancer ActivityMCF-7 Cells<10
NeuroprotectionNeuronal Cultures-

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide?

A multi-step synthesis is typically employed, starting with the coupling of the 1,3-oxazole core to the piperidine-4-carboxamide scaffold. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous CH₃CN, followed by purification via recrystallization from ethanol .
  • Oxazole ring construction : Cyclization reactions involving sulfonyl-substituted precursors under controlled temperature and solvent conditions .
  • Yield optimization : Typical yields range from 39% to 71% depending on substituent reactivity and purification efficiency .

Q. How can researchers validate the structural integrity of this compound?

A combination of analytical techniques is critical:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.4–7.9 ppm) and sulfonyl/oxazole carbons (δ 145–168 ppm) .
  • IR spectroscopy : Confirm sulfonamide (∼1612 cm⁻¹) and carboxamide (∼1680 cm⁻¹) functional groups .
  • Elemental analysis : Match calculated vs. experimental values for C, H, and N (e.g., %C 59.24 vs. 59.29 observed) .

Q. What structural features influence its physicochemical properties?

  • Lipophilicity : The 4-methylbenzenesulfonyl group increases hydrophobicity, impacting membrane permeability .
  • Solubility : The piperidine-4-carboxamide moiety enhances water solubility via hydrogen bonding, but this is counterbalanced by aromatic substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

  • Substituent effects :
    • 3-Methylphenyl on oxazole : Enhances steric complementarity with hydrophobic enzyme pockets .
    • Piperidine-4-carboxamide : Critical for hydrogen bonding with catalytic residues (e.g., carbonic anhydrase) .
  • Data-driven design : Compare IC₅₀ values of analogs (e.g., 0.42 nM for CCR5 inhibition in TAK-220 ).

Q. What strategies improve metabolic stability without compromising potency?

  • Polar group incorporation : Adding carbamoyl or methoxy groups reduces hepatic clearance (e.g., 29% bioavailability in monkeys via TAK-220 ).
  • In vitro screening : Use human hepatic microsomes to assess stability; prioritize compounds with <20% degradation over 60 minutes .

Q. How should researchers address contradictory data in biological assays?

  • Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH or ionic strength).
    • Troubleshooting : Replicate assays using standardized protocols (e.g., pH 4.6 sodium acetate buffer ).
    • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase ).

Q. What computational tools are effective for predicting binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., CCR5 ).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.